molecular formula C26H21NaO10 B13040965 Phenolphthaleinglucuronicacidsodiumsalt

Phenolphthaleinglucuronicacidsodiumsalt

Cat. No.: B13040965
M. Wt: 516.4 g/mol
InChI Key: NOCRZCQVQRDTAS-JWIBQNAXSA-M
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Description

Phenolphthalein glucuronic acid sodium salt (CAS: 6820-54-8, molecular formula: C₂₆H₂₁NaO₁₀, molecular weight: 516.44 g/mol) is a β-D-glucuronide conjugate of phenolphthalein. It is widely utilized as a substrate for β-glucuronidase, an enzyme critical in detoxification pathways via glucuronidation . This compound is produced as a cinchonidine salt through enzymatic synthesis involving UDP-glucuronic acid and phenolphthalein . Its hydrolysis by β-glucuronidase releases free phenolphthalein, making it a key tool for enzyme activity assays in biochemical and clinical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthaleinglucuronicacidsodiumsalt is synthesized through the glucuronidation of phenolphthalein. The process involves the reaction of phenolphthalein with glucuronic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glucuronidation reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .

Scientific Research Applications

Enzymatic Assays

Phenolphthalein glucuronic acid sodium salt serves as a substrate in various enzymatic assays aimed at quantifying glucuronic acid levels. A notable method involves the enzymatic determination of free and conjugated glucuronic acid using uronic acid dehydrogenase. This method allows for the sensitive detection of glucuronic acid concentrations through the spectrophotometric measurement of NADH produced during the reaction:

  • Methodology : The assay involves incubating the sample with uronic acid dehydrogenase and measuring the absorbance change at specific wavelengths to determine glucuronic acid levels.
  • Sensitivity : The assay is highly sensitive, capable of detecting concentrations from 0.5 to 20 µg of glucuronic acid per test with less than 3% deviation from theoretical values .

Drug Metabolism Studies

The compound plays a crucial role in pharmacokinetic studies, particularly in understanding drug metabolism and excretion pathways. Phenolphthalein glucuronic acid sodium salt is used to model the metabolism of drugs that undergo glucuronidation, a common phase II metabolic pathway where drugs are conjugated with glucuronic acid to facilitate excretion:

  • Research Findings : Studies have demonstrated that phenolphthalein glucuronide can be effectively used to evaluate the activity of β-glucuronidase in various biological samples, aiding in the assessment of drug clearance rates and potential toxicity .

Cancer Research

Recent investigations have highlighted the potential of phenolphthalein glucuronic acid sodium salt in cancer research, particularly concerning its role in evaluating the metabolic pathways involved in tumor progression:

  • Case Study Example : In a study involving patients with stomach cancer, the levels of phenolphthalein glucuronide were analyzed to understand its relationship with tumor markers and disease progression .
  • Mechanistic Insights : The hydrolysis of phenolphthalein glucuronide by β-glucuronidase has been linked to the release of active phenolphthalein, which may influence cellular signaling pathways relevant to cancer development .

Comparison with Similar Compounds

Comparison with Similar Glucuronic Acid Conjugates

Structural and Functional Differences

The table below highlights structural and functional distinctions between phenolphthalein glucuronic acid sodium salt and related compounds:

Compound Molecular Formula Key Features Applications Enzymatic Specificity
Phenolphthalein glucuronic acid sodium salt C₂₆H₂₁NaO₁₀ Conjugate of phenolphthalein; non-crystalline, forms cinchonidine salt β-Glucuronidase assays ; studies on detoxification pathways Hydrolyzed specifically by β-glucuronidase
o-Aminophenyl glucosiduronic acid C₁₂H₁₅NO₇ Synthetic glucuronide with an aromatic amine group Substrate for UDP-glucuronosyltransferase; used in conjugation studies Synthesized via UDP-glucuronic acid
Sodium hyaluronate (C₁₄H₂₀NO₁₁Na)n High-molecular-weight polymer of glucuronic acid and N-acetylglucosamine Skincare (hydration), joint lubrication Degraded by hyaluronidase
1-O-Methyl-β-D-glucuronic acid sodium salt C₇H₁₁NaO₇ Methylated derivative of glucuronic acid Intermediate in natural product synthesis (steroids, glycosides) Substrate for enzymatic methylation studies
Glucuronic acid sodium salt hydrate C₆H₁₁NaO₈·xH₂O Simple glucuronic acid salt with high solubility Allelochemical agent in plant studies Rapidly metabolized by soil microbes

Enzymatic Specificity and Pharmacokinetics

  • Phenolphthalein glucuronide exhibits high specificity for β-glucuronidase, with hydrolysis inhibited by saccharo-1:4-lactone . Unlike other glucuronides (e.g., bilirubin or valproic acid conjugates), its biliary excretion is unaffected by diethyl ether-induced UDPGA depletion, highlighting its stability in hepatic processing .
  • o-Aminophenyl glucuronide is synthesized via UDP-glucuronic acid and serves as a model substrate for studying glucuronidation kinetics .
  • Sodium hyaluronate is resistant to β-glucuronidase but degraded by hyaluronidase, emphasizing its role in extracellular matrix dynamics .

Research Findings and Implications

  • Detoxification Role: Phenolphthalein glucuronide is critical in detoxifying xenobiotics, particularly when glycine conjugation pathways are saturated, as observed in isovaleric acidemia .
  • Clinical Utility: Its use in β-glucuronidase assays aids in diagnosing metabolic disorders and evaluating drug metabolism .
  • Comparative Limitations: Unlike sodium hyaluronate, phenolphthalein glucuronide lacks therapeutic applications beyond research due to its narrow enzymatic specificity and instability in crystalline form .

Biological Activity

Phenolphthalein glucuronic acid sodium salt, also known as phenolphthalein β-D-glucuronide sodium salt, is a compound widely studied for its biological activity, particularly as a substrate for the enzyme β-glucuronidase. This article delves into its biological properties, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

  • Molecular Formula : C26_{26}H22_{22}O10_{10}Na
  • Molecular Weight : 516.43 g/mol
  • CAS Number : 6820-54-8

Biological Activity

Phenolphthalein glucuronic acid sodium salt serves primarily as a substrate for β-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides to release aglycones (the original phenolic compounds). This property is particularly useful in various biochemical assays and studies involving drug metabolism and detoxification processes.

  • Substrate Hydrolysis : When phenolphthalein glucuronide is acted upon by β-glucuronidase, it releases phenolphthalein, which can be quantitatively measured. This reaction is crucial for assessing enzyme activity in biological samples.
  • pH Dependence : The enzymatic activity of β-glucuronidase is optimal at a pH range of 4.5 to 5.0, which is essential for accurate assay conditions .

Applications in Research

Phenolphthalein glucuronic acid sodium salt has been utilized in various studies:

  • Enzyme Activity Assays : It is commonly used to measure β-glucuronidase activity in different biological samples, including liver extracts and urine .
  • Drug Metabolism Studies : Researchers have employed this compound to study the metabolism of drugs that undergo glucuronidation, providing insights into pharmacokinetics and toxicology .

Case Studies

  • Detection of Glucuronide Metabolites :
    A study demonstrated the use of phenolphthalein glucuronide in detecting metabolites derived from opioids. The hydrolysis efficiency varied significantly depending on the source of β-glucuronidase used (e.g., from Helix pomatia vs. Escherichia coli) .
  • Quantitative Analysis of Glucuronic Acid :
    Another research focused on developing a sensitive assay for free and conjugated glucuronic acid using phenolphthalein glucuronide as a standard. The method showed high precision with less than 3% deviation in measurements .

Table 1: Comparison of Enzyme Sources for Hydrolysis Efficiency

Enzyme SourceCodeine Recovery (%)Morphine Recovery (%)
Patella vulgata2164
Helix pomatia1135
Escherichia coli99

Table 2: Optimal Conditions for β-Glucuronidase Activity

ParameterOptimal Value
pH4.5 - 5.0
Temperature37 °C
Substrate ConcentrationVaries (assay-specific)

Q & A

Basic Research Questions

Q. What is the primary role of phenolphthalein glucuronic acid sodium salt in enzymatic assays?

This compound is a chromogenic substrate for β-glucuronidase (EC 3.2.1.31). In enzymatic assays, it undergoes hydrolysis by β-glucuronidase to release phenolphthalein, which is detected spectrophotometrically at 540 nm. The reaction conditions (e.g., 47 mM sodium acetate buffer, pH 4.5) and enzyme activity quantification are critical for reproducibility .

Q. How should phenolphthalein glucuronic acid sodium salt be prepared and stored to ensure stability?

Prepare fresh solutions in recently boiled and cooled water to minimize microbial contamination. Avoid prolonged exposure to light and high temperatures, as degradation can alter its chromogenic properties. Storage at -20°C in aliquots is recommended for long-term stability .

Q. What methodological considerations are critical when using this compound in kinetic studies?

Ensure precise control of pH (optimized at 4.5–5.0 for β-glucuronidase activity) and substrate concentration (e.g., 0.56 mM final assay concentration). Use bovine serum albumin (0.007% w/v) to stabilize the enzyme and prevent nonspecific binding .

Q. How can researchers validate the purity of phenolphthalein glucuronic acid sodium salt?

Employ HPLC with UV detection (λ = 280 nm) to assess purity. Cross-validate with enzymatic assays by comparing hydrolysis rates against a reference standard. Contaminants like free phenolphthalein or glucuronic acid can skew results .

Q. What are the limitations of using phenolphthalein as a detection endpoint in complex biological matrices?

Phenolphthalein’s absorbance can interfere with endogenous pigments or turbidity in samples. Pre-treatment steps (e.g., filtration, centrifugation) or alternative detection methods (e.g., fluorometric assays) may be necessary for high-background samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in β-glucuronidase activity data when using this substrate?

Contradictions often arise from variations in pH, ionic strength, or enzyme source (e.g., microbial vs. mammalian β-glucuronidase). Standardize assay conditions across experiments and include positive controls (e.g., E. coli β-glucuronidase). Use statistical tools like ANOVA to assess inter-experimental variability .

Q. What experimental design frameworks are optimal for studying glucuronidation kinetics with this substrate?

Apply the PICOT framework:

  • P opulation: Enzyme isoforms (e.g., UGT1A1 vs. UGT2B7).
  • I ntervention: Substrate concentration gradients (0.1–1.0 mM).
  • C omparison: Competitive inhibition studies (e.g., using D-saccharic acid 1,4-lactone).
  • O utcome: Michaelis-Menten parameters (Km, Vmax).
  • T ime: Pre-steady-state vs. steady-state kinetics .

Q. How does the sodium salt form influence the compound’s solubility and enzyme interaction compared to its free acid form?

The sodium salt enhances aqueous solubility (critical for homogeneous reaction mixtures) but may alter ionic strength, affecting enzyme kinetics. Compare activity in sodium-free buffers (e.g., Tris-HCl) to isolate salt-specific effects .

Q. What advanced analytical techniques complement phenolphthalein-based detection in glucuronidation studies?

Pair spectrophotometric assays with LC-MS/MS to quantify both the substrate and its metabolites (e.g., glucuronic acid conjugates). This dual approach validates enzymatic activity and identifies side reactions or degradation products .

Q. How can researchers model the thermodynamic stability of phenolphthalein glucuronic acid sodium salt under varying storage conditions?

Conduct accelerated stability studies at 25°C, 37°C, and 45°C with controlled humidity. Use Arrhenius equation-based models to predict shelf life. Monitor degradation via UV-Vis spectroscopy and confirm with NMR structural analysis .

Q. Methodological Best Practices

  • Data Interpretation : Normalize activity data to protein concentration (Bradford assay) and account for non-enzymatic hydrolysis via no-enzyme controls .
  • Troubleshooting : If activity is undetectable, verify enzyme viability with a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucuronide) and check for inhibitors in the sample matrix .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal-derived enzymes or clinical samples .

Properties

Molecular Formula

C26H21NaO10

Molecular Weight

516.4 g/mol

IUPAC Name

sodium;4-[3-oxo-1-[4-[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoyl]oxyphenyl]-2-benzofuran-1-yl]phenolate

InChI

InChI=1S/C26H22O10.Na/c27-13-20(29)21(30)22(31)23(32)25(34)35-17-11-7-15(8-12-17)26(14-5-9-16(28)10-6-14)19-4-2-1-3-18(19)24(33)36-26;/h1-13,20-23,28-32H;/q;+1/p-1/t20-,21+,22-,23-,26?;/m0./s1

InChI Key

NOCRZCQVQRDTAS-JWIBQNAXSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)OC(=O)C(C(C(C(C=O)O)O)O)O.[Na+]

Origin of Product

United States

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